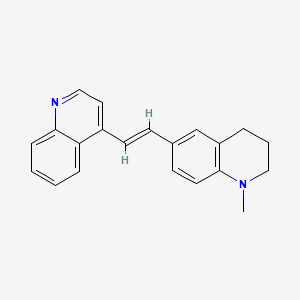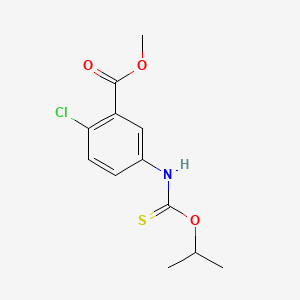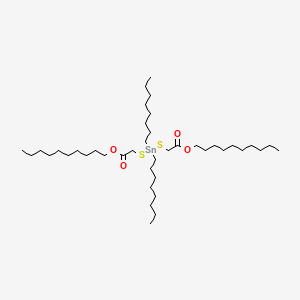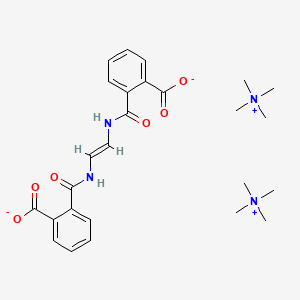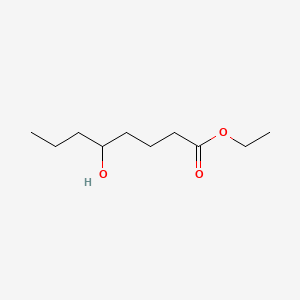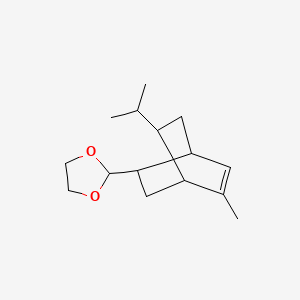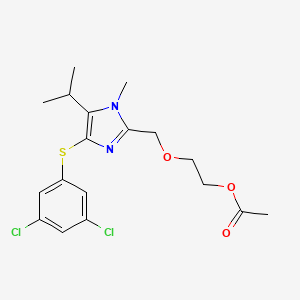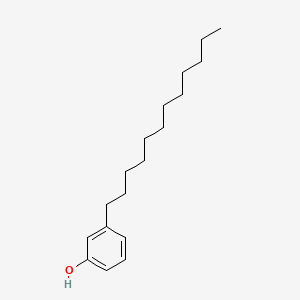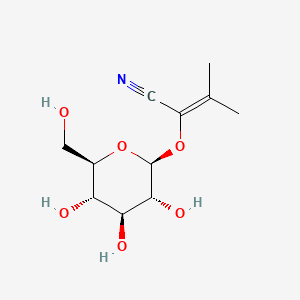
Acacipetalin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acacipetalin is a cyanogenic glucoside, a type of natural compound found in certain species of the Acacia plant. Cyanogenic glucosides are known for their ability to release hydrogen cyanide when hydrolyzed, which serves as a defense mechanism against herbivores. This compound has been identified in species such as Acacia sieberiana var. woodii and Acacia lasiopetala .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acacipetalin can be synthesized from its precursor, prothis compound, which is a natural β-D-glucopyranoside of 2-hydroxy-3-methylbut-3-enenitrile . The synthesis involves the conversion of prothis compound to this compound through specific reaction conditions, including the presence of 0.01 N NH₄OH, which induces epimerization .
Industrial Production Methods
The industrial production of this compound involves the extraction and isolation from Acacia species. The process includes the use of solvents such as hot ethyl acetate and absolute alcohol to separate this compound from other compounds like pinit (inositol mono-methyl ether) . The isolation process is optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Acacipetalin undergoes several types of chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis with β-glucosidase releases hydrogen cyanide.
Epimerization: In the presence of NH₄OH, this compound can epimerize to form different isomers.
Common Reagents and Conditions
β-Glucosidase: Used for enzymatic hydrolysis.
NH₄OH: Used for inducing epimerization.
Major Products Formed
Hydrogen Cyanide: Released during hydrolysis.
Isobutyraldehyde: Formed as a byproduct during hydrolysis.
Scientific Research Applications
Acacipetalin has several applications in scientific research:
Chemistry: Used as a model compound to study cyanogenic glucosides and their hydrolysis mechanisms.
Biology: Investigated for its role in plant defense mechanisms and its effects on herbivores.
Medicine: Explored for potential therapeutic uses due to its bioactive properties.
Industry: Utilized in the development of natural pesticides and other agrochemical products.
Mechanism of Action
The mechanism of action of acacipetalin involves its hydrolysis by β-glucosidase, which releases hydrogen cyanide. This toxic compound acts as a defense mechanism by deterring herbivores from consuming the plant . The molecular targets include enzymes involved in the hydrolysis process and pathways related to cyanide toxicity.
Comparison with Similar Compounds
Similar Compounds
Acaciberin: Another cyanogenic glucoside found in Acacia species.
Isocardiospermin-5-(p-hydroxy)benzoate: A leucine-derived cyanogenic glucoside.
Uniqueness
Acacipetalin is unique due to its specific structure and the presence of a double bond in the α position relative to the cyano moiety . This structural feature distinguishes it from other cyanogenic glucosides and contributes to its specific chemical properties and biological activities.
Properties
CAS No. |
644-68-8 |
|---|---|
Molecular Formula |
C11H17NO6 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
3-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enenitrile |
InChI |
InChI=1S/C11H17NO6/c1-5(2)6(3-12)17-11-10(16)9(15)8(14)7(4-13)18-11/h7-11,13-16H,4H2,1-2H3/t7-,8-,9+,10-,11-/m1/s1 |
InChI Key |
MYXHDFJISNKPJY-KAMPLNKDSA-N |
Isomeric SMILES |
CC(=C(C#N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C |
Canonical SMILES |
CC(=C(C#N)OC1C(C(C(C(O1)CO)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


